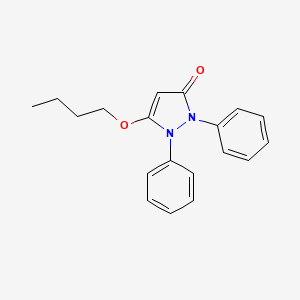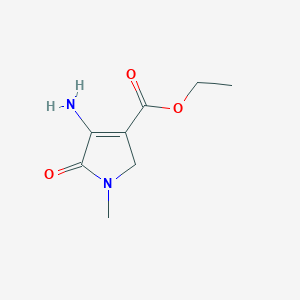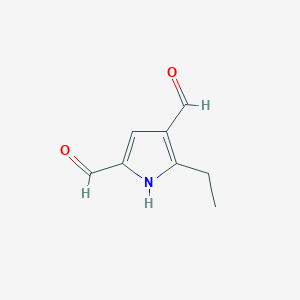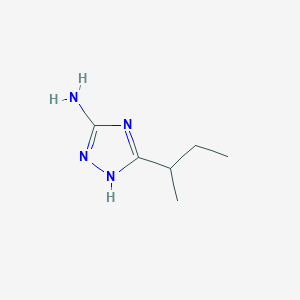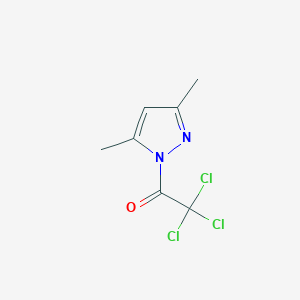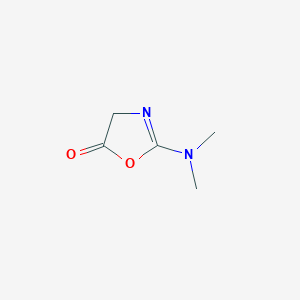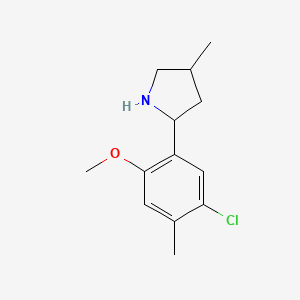
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a chlorinated, methoxylated, and methylated phenyl group
准备方法
The synthesis of 2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenyl intermediate: The starting material, 5-chloro-2-methoxy-4-methylphenyl, is prepared through chlorination and methylation reactions.
Pyrrolidine ring formation: The phenyl intermediate is then reacted with a suitable amine to form the pyrrolidine ring under controlled conditions.
Final product purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.
化学反应分析
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components, which can be further analyzed or utilized in other reactions.
科学研究应用
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.
相似化合物的比较
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine can be compared with similar compounds such as:
(5-Chloro-2-methoxy-4-methylphenyl)(4-methyl-1-piperidinyl)methanone: This compound has a similar phenyl group but differs in the structure of the nitrogen-containing ring.
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone: This compound shares the phenyl group but has an ethanone moiety instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H18ClNO |
|---|---|
分子量 |
239.74 g/mol |
IUPAC 名称 |
2-(5-chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C13H18ClNO/c1-8-4-12(15-7-8)10-6-11(14)9(2)5-13(10)16-3/h5-6,8,12,15H,4,7H2,1-3H3 |
InChI 键 |
SCJLOBABMKNRCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(NC1)C2=C(C=C(C(=C2)Cl)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


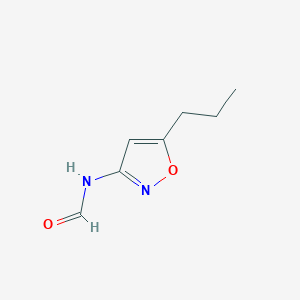

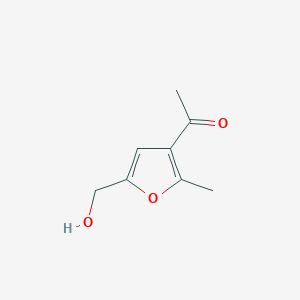
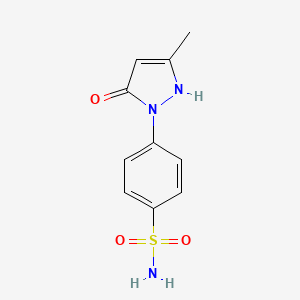
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)
![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)
